molecular formula C45H96N2O3 B136943 Didecyl dimethyl ammonium carbonate CAS No. 148788-55-0

Didecyl dimethyl ammonium carbonate

Cat. No.: B136943
CAS No.: 148788-55-0
M. Wt: 713.3 g/mol
InChI Key: TXOJCSIIFFMREV-UHFFFAOYSA-L
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Description

Didecyl dimethyl ammonium carbonate is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is widely used as a disinfectant and biocide in various industrial and domestic applications. The compound is characterized by its ability to disrupt microbial cell membranes, leading to cell death.

Scientific Research Applications

Didecyl dimethyl ammonium carbonate is extensively used in scientific research due to its antimicrobial properties. Some key applications include:

Mechanism of Action

The bacteriostatic or bactericide activity of Didecyl dimethyl ammonium carbonate depends on its concentration and the growth phase of the microbial population . It causes the disruption of intermolecular interactions and the dissociation of lipid bilayers .

Safety and Hazards

Didecyl dimethyl ammonium carbonate should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid prolonged or repeated exposure . Remove contaminated clothing and wash before reuse. Wash thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Didecyl dimethyl ammonium carbonate is typically synthesized through the quaternization of didecyl methyl tertiary amine with dimethyl carbonate. The reaction involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Didecyl dimethyl ammonium carbonate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride.

Major Products Formed

    Substitution: Produces various substituted ammonium compounds.

    Oxidation: Leads to the formation of oxidized derivatives.

    Reduction: Results in reduced forms of the compound.

Comparison with Similar Compounds

Didecyl dimethyl ammonium carbonate is similar to other quaternary ammonium compounds such as:

  • Didecyl dimethyl ammonium chloride
  • Benzalkonium chloride
  • Cetylpyridinium chloride

Uniqueness

Compared to these compounds, this compound offers enhanced stability and a broader spectrum of antimicrobial activity. Its unique carbonate counterion also provides additional benefits in terms of reduced toxicity and environmental impact .

Conclusion

This compound is a versatile and effective antimicrobial agent with a wide range of applications in various fields. Its unique properties and broad-spectrum activity make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

didecyl(dimethyl)azanium;carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H48N.CH2O3/c2*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h2*5-22H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOJCSIIFFMREV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H96N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040329
Record name Didecyl dimethyl ammonium carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

713.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

148788-55-0
Record name Didecyl dimethyl ammonium carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148788550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Didecyl dimethyl ammonium carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDECYLDIMONIUM CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P2116RFY9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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